Methohexital sodium

Descripción

Historical Trajectories in Anesthetic Research

The quest to alleviate pain during surgical procedures is a long-standing endeavor in medicine. sciencemuseum.org.ukwikipedia.org Significant breakthroughs in the 19th century, including the introduction of diethyl ether, nitrous oxide, and chloroform, revolutionized surgery by making general anesthesia possible. wikipedia.org The 20th century saw further refinement with the development of new classes of anesthetic agents, including intravenous anesthetics like barbiturates, which offered more controlled and rapid induction of unconsciousness. sciencemuseum.org.ukwikipedia.orgtandfonline.com

The history of barbiturates began with the synthesis of their parent compound, barbituric acid (malonylurea), by Adolf von Baeyer in 1864. nih.govnews-medical.net However, this compound itself lacks direct effects on the central nervous system. wikipedia.org The first pharmacologically active barbiturate (B1230296), barbital (B3395916) (marketed as Veronal), was developed in 1902 and introduced commercially in 1903 as a treatment for insomnia. sciencemuseum.org.ukwikipedia.org

Throughout the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used clinically for various purposes, including sedation, hypnosis, and seizure control. nih.govnews-medical.netmarketresearchintellect.com This extensive development led to the classification of barbiturates based on their speed of onset and duration of action, such as long-acting and short-acting agents. wikipedia.orgmedscape.com The introduction of intravenous barbiturates for anesthesia began in the early 1930s, with sodium thiopental (B1682321) becoming a widely used induction agent. sciencemuseum.org.uktandfonline.comnih.gov The use of barbiturates peaked in the 1960s and 1970s before declining with the advent of benzodiazepines, which offered a wider therapeutic index. marketresearchintellect.commedscape.com

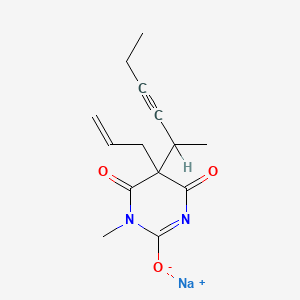

Methohexital (B102721) sodium, developed in the mid-20th century, emerged from the ongoing search for an "ultra" short-acting barbiturate that could offer advantages over existing agents like thiopental. patsnap.comsma.org.sg Chemically, methohexital is an oxybarbiturate, meaning it has an oxygen atom at the C2 position of the pyrimidine (B1678525) nucleus. sma.org.sgmhmedical.com This distinguishes it from thiobarbiturates like thiopental and thiamylal, which contain a sulfur atom at this position. drugs.commhmedical.com Marketed under trade names such as Brevital, methohexital competed with sodium thiopental as a rapid-acting intravenous anesthetic. wikipedia.orgallfordrugs.comebi.ac.uk Its key features were a more rapid recovery profile and fewer cumulative effects, positioning it as a valuable alternative, particularly for short procedures. fda.govwikidoc.org

Evolution of Barbiturate Classes in Pharmacology

Comparative Pharmacodynamic Profile among Barbiturates

The pharmacodynamic and pharmacokinetic properties of barbiturates are determined by their chemical structure, particularly the substitutions at the C5 position of the barbituric acid ring. benthamscience.commhmedical.com These structural differences influence factors like lipid solubility, protein binding, and rate of metabolism, which in turn dictate the potency and duration of action of each specific compound. benthamscience.com

Methohexital is recognized for its high potency compared to other commonly used barbiturate anesthetics. fda.govdrugs.com Research and clinical literature consistently report that methohexital is significantly more potent than thiopental on a weight basis. drugs.comwikidoc.org

| Compound | Relative Potency Compared to Thiopental |

|---|---|

| Methohexital | At least twice as potent fda.govdrugs.comwikidoc.orgdrugs.com |

| Thiamylal | Similar potency to Thiopental mhmedical.com |

The clinical effects of methohexital, particularly its rapid onset and short duration, are governed by its pharmacokinetic profile. patsnap.com As a highly lipid-soluble drug, it rapidly crosses the blood-brain barrier following intravenous administration, resulting in a swift onset of anesthesia, typically within 30 seconds. patsnap.comwikidoc.orgdrugs.com

The termination of its anesthetic effect after a single dose is not primarily due to metabolism but rather to the redistribution of the drug from the central nervous system to other body tissues. patsnap.comwikidoc.orgdrugs.com Plasma concentrations fall quickly as the drug moves from the brain into total body water and other tissue binding sites. drugs.com Compared to thiopental, methohexital does not accumulate in fatty tissues to the same degree, which contributes to a more rapid recovery and fewer cumulative effects. fda.govwikidoc.orgdrugs.com The metabolism of methohexital occurs in the liver, mainly through demethylation and the oxidation of its side chain, which is the key process for terminating its biological activity. patsnap.comwikipedia.orgfda.gov Its elimination phase is more rapid than that of thiopental. drugs.com

| Pharmacokinetic Parameter | Methohexital | Thiopental |

|---|---|---|

| Classification | Oxybarbiturate sma.org.sgmhmedical.com | Thiobarbiturate sma.org.sgmhmedical.com |

| Onset of Action (IV) | ~30 seconds fda.govwikidoc.orgdrugs.com | Rapid (30-45 seconds) mhmedical.com |

| Duration of Action (single dose) | About half that of thiopental fda.govwikidoc.orgdrugs.com; Anesthesia for 5-7 minutes drugs.com | Longer than methohexital fda.govdrugs.com |

| Primary Mechanism for Termination of Effect | Redistribution from CNS patsnap.comwikidoc.orgdrugs.com | Redistribution from CNS drugs.com |

| Metabolism | Hepatic (demethylation and oxidation) wikipedia.orgfda.govwikidoc.org | Hepatic nih.gov |

| Elimination Half-life | 5.6 ± 2.7 minutes wikipedia.orgwikidoc.org | Longer than methohexital |

| Protein Binding | ~73% allfordrugs.comdrugbank.com | Similar to methohexital drugs.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXZREBVGAGZHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026036 | |

| Record name | Sodium methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium methohexital is a white powder. (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

309-36-4 | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methohexital sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methohexital sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

140 to 147 °F (NTP, 1992) | |

| Record name | SODIUM METHOHEXITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanisms of Central Nervous System Modulation by Methohexital Sodium

Elucidating Gamma-Aminobutyric Acid (GABA) Receptor Potentiation

Methohexital (B102721) sodium exerts its primary effects by enhancing the inhibitory neurotransmission mediated by GABA. mims.compatsnap.com GABA is the principal inhibitory neurotransmitter in the central nervous system, and its activation typically leads to sedation, hypnosis, and anxiolysis. patsnap.com Methohexital sodium potentiates the inhibitory actions of GABA on the GABAA receptor. nih.gov

Interaction with GABA-A Receptor Complex

The GABAA receptor is a ligand-gated chloride channel and the primary target for this compound in the CNS. patsnap.comnih.gov These receptors are heteropentamers typically composed of five subunits, which can be selected from a pool of 19 different types (α1-6, β1-3, γ1-3, ρ1-3, δ, ε, π, and θ). nih.govfrontiersin.org The specific combination of subunits influences the receptor's pharmacological and physiological properties. nih.gov The most common GABAA receptor composition in the brain consists of two α subunits, two β subunits, and one γ subunit. nih.gov this compound binds to a distinct site associated with the chloride ionophore on the GABAA receptor complex. drugbank.com This binding increases the affinity of GABA for the GABAA receptor. slideshare.net

Modulation of Chloride Ion Conductance

The binding of this compound to the GABAA receptor complex leads to an increase in chloride ion conductance. slideshare.net Specifically, barbiturates like this compound increase the duration of time for which the chloride ionophore is open. nih.govdrugbank.com This action enhances membrane ion conductance, primarily to chloride. mims.com At higher concentrations, methohexital can directly increase the conductance of chloride ions. slideshare.netcutm.ac.in

Consequences for Neuronal Hyperpolarization and Action Potential Inhibition

The increased influx of chloride ions into the neuron, resulting from the prolonged opening of the chloride channel, causes hyperpolarization of the neuronal membrane. nih.govpatsnap.com Hyperpolarization makes the inside of the neuron more negatively charged, increasing the negative charge on the inside of the membrane. nih.gov This renders the neuron less likely to fire action potentials. patsnap.compatsnap.com This decreased neuronal excitability in the brain leads to the induction of anesthesia and sedation. nih.gov

Distinction between Direct Receptor Activation and Allosteric Modulation

This compound primarily acts as a positive allosteric modulator of the GABAA receptor at lower concentrations, enhancing the effects of GABA without directly activating the receptor itself. biorxiv.organeskey.comnih.gov In this allosteric modulation, this compound binds to a site distinct from the GABA binding site, increasing the receptor's sensitivity to GABA and prolonging the duration of channel opening when GABA is bound. nih.govebi.ac.uk However, at higher concentrations, this compound can directly stimulate and activate the GABAA receptor, causing chloride channel opening even in the absence of GABA. nih.govnih.govncats.io This direct activation contributes to increased membrane conductance and tonic hyperpolarization. ncats.io

Influence on Broad Neuronal Excitability and Network Activity

Research Findings on this compound Potentiation of GABA Currents

Research using electrophysiological assays has demonstrated the potentiation of GABA responses by methohexital. For instance, studies on GABAA α1β2γ2s receptors showed that 10 μM methohexital potentiated EC20 GABA responses by 199±39%. nih.gov In β3 subunit knockout mice, methohexital (5 μM) potentiated submaximal GABA currents in neurons from different genotypes, with observed potentiation percentages of 82.7 ± 24.7% in β3+/+ mice, 100.1 ± 31.5% in β3+/- mice, and 134.0 ± 22.2% in β3-/- mice. nih.gov

Potentiation of GABA Currents by Methohexital

| Receptor/Genotype | Methohexital Concentration | GABA Concentration | Potentiation (%) | Reference |

|---|---|---|---|---|

| GABAA α1β2γ2s | 10 μM | EC20 | 199 ± 39 | nih.gov |

| β3+/+ neurons | 5 μM | Submaximal | 82.7 ± 24.7 | nih.gov |

| β3+/- neurons | 5 μM | Submaximal | 100.1 ± 31.5 | nih.gov |

| β3-/- neurons | 5 μM | Submaximal | 134.0 ± 22.2 | nih.gov |

Molecular and Cellular Pharmacology of Methohexital Sodium

GABA-A Receptor Subunit Specificity

The GABA-A receptor is a ligand-gated chloride channel that typically exists as a pentameric complex. nih.govwikidoc.orgnih.gov These receptors are assembled from a diverse pool of subunits, including alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), and rho (ρ) subunits, which combine in various stoichiometries. mims.comnih.gov The specific subunit composition of a GABA-A receptor significantly influences its pharmacological properties and its sensitivity to various modulatory compounds, including barbiturates like methohexital (B102721) sodium. wikidoc.orgmims.comnih.gov

Identification of Ligand Binding Domains

Barbiturates, including methohexital, bind to a distinct allosteric site on the GABA-A receptor that is separate from the binding sites for GABA and benzodiazepines. wikidoc.org This binding site is associated with the chloride ionophore. Research indicates that allosteric binding sites for general anesthetics are located within the transmembrane domains (TMDs) of the GABA-A receptor, often situated at the interfaces between subunits. While benzodiazepines bind at the interface between alpha and gamma subunits, barbiturate (B1230296) binding sites are generally described as residing within the transmembrane region. wikidoc.org Studies involving site-directed mutagenesis have identified specific amino acid residues within the transmembrane domains of GABA-A receptor subunits that are important for modulation by general anesthetics. For instance, a residue in the transmembrane domain 3 (TM3) of the β2 subunit (M286) has been shown to be important for modulation by certain anesthetics and affects the potentiation by methohexital at recombinant receptors.

Impact on Receptor Conformation and Functional States

The binding of methohexital to the GABA-A receptor leads to an enhancement of GABA's inhibitory effects. nih.govguidechem.com A key mechanism underlying this potentiation is the ability of methohexital to increase the duration for which the chloride ion channel remains open upon activation by GABA. nih.govguidechem.com This prolonged opening facilitates a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. nih.gov The binding of allosteric modulators like methohexital is thought to induce or stabilize specific conformational states of the GABA-A receptor that favor the open channel configuration, thereby enhancing inhibitory signaling. While research on benzodiazepines suggests that they can increase GABA affinity by inducing conformational changes or shifting receptor equilibrium towards the open state, a similar principle of conformational modulation is applicable to how barbiturates exert their effects by prolonging channel opening. The intrinsic binding of GABA itself also triggers conformational shifts in the receptor. mims.com

Regional Cerebral Distribution of Pharmacological Action

Following administration, methohexital sodium rapidly crosses the blood-brain barrier and distributes within the central nervous system, targeting GABA-A receptors. nih.govguidechem.com Studies on the distribution of methohexital in the brain have identified specific regions that exhibit high concentrations of the compound.

Hypothalamic and Subcortical Nuclei Interactions (e.g., Globus Pallidus, Substantia Nigra)

Research indicates that the highest concentrations of methohexital are found in the hypothalamus, globus pallidus, and substantia nigra. These subcortical structures play critical roles in various neurological functions, including motor control (Globus Pallidus, Substantia Nigra) and the regulation of states of arousal, sleep-wake cycles, and autonomic functions (Hypothalamus). The presence of high concentrations of methohexital in these areas suggests that its pharmacological actions on GABA-A receptors within these nuclei contribute significantly to the observed effects of the drug, such as sedation and alterations in motor activity. While the provided information confirms the accumulation in these regions, detailed research findings specifically delineating the precise interactions and downstream neurophysiological consequences of methohexital within the complex circuitry of the globus pallidus, substantia nigra, and hypothalamus are not extensively described beyond the general mechanism of GABAergic potentiation. However, the functional importance of these areas in motor control and arousal highlights the relevance of methohexital's presence in these locations.

Here is a summary of regions with high methohexital concentration:

| Brain Region | Relative Concentration |

| Hypothalamus | High |

| Globus Pallidus | High |

| Substantia Nigra | High |

Broader Central Nervous System Involvement in Synaptic Transmission

This compound exerts its primary pharmacological effects by modulating inhibitory synaptic transmission throughout the central nervous system. nih.govguidechem.comguidetopharmacology.org As a positive allosteric modulator of GABA-A receptors, methohexital enhances the inhibitory currents mediated by GABA, the predominant inhibitory neurotransmitter in the brain. nih.gov This potentiation of GABAergic signaling leads to a widespread decrease in neuronal excitability across various brain regions. nih.gov The resulting generalized inhibition of neuronal firing contributes to the characteristic sedative, hypnotic, and anesthetic properties of this compound. nih.govguidechem.com The effects are specifically mediated by the drug's interaction with GABA-A receptors, which are widely distributed throughout the CNS. guidetopharmacology.orgwikidoc.org The depth of CNS depression induced by methohexital is dependent on factors such as the administered dose and the rate of administration, ranging from mild sedation to profound unconsciousness.

Structure Activity Relationships Sar and Stereochemistry of Methohexital Sodium

Fundamental Contributions of the Barbiturate (B1230296) Core Structure

The core structure of barbituric acid, a pyrimidinetrione ring, is fundamental for the central nervous system (CNS) depressant activity of its derivatives firsthope.co.inyoutube.comnysora.com. While barbituric acid itself lacks hypnotic properties, substitutions on this core structure confer pharmacological activity nih.govslideshare.net. Alterations to the barbiturate ring can significantly impact the potency and duration of action of these compounds firsthope.co.inyoutube.com.

Modulatory Effects of Substitutions at the C5 Position

Substitutions at the C5 position of the barbiturate ring are critical for hypnotic and sedative effects nysora.commhmedical.com. Methohexital (B102721) features an ethyl group and a (1-methyl-2-pentynyl) group at this position sma.org.sgebi.ac.uk. The nature of the substituents at C5, whether alkyl or aryl groups, dictates the type of activity observed; for instance, phenyl groups at C5 are associated with potent anticonvulsant activity mhmedical.com. The length and branching of the side chains at C5 can influence lipid solubility, onset, and duration of action firsthope.co.inyoutube.comsma.org.sg. Increasing the length of one or both alkyl side chains (up to a certain limit, typically not more than 6 carbon atoms) can lead to enhanced potency and a diminished duration of action sma.org.sg. Compounds with branched side chains at C5 are likely to exhibit brief depressant effects sma.org.sg.

Functional Significance of the Oxygen Atom at the C2 Position

The atom present at the C2 position of the barbiturate ring is a key determinant in classifying barbiturates and influences their pharmacological properties nysora.commhmedical.com. Methohexital is an oxybarbiturate, possessing an oxygen atom at the C2 position nysora.commhmedical.comsma.org.sg. This is in contrast to thiobarbiturates like thiopental (B1682321), which have a sulfur atom at this position nysora.commhmedical.comsma.org.sg. The oxygen atom at C2 is considered essential for barbiturate activity and plays a role in binding to the receptor site firsthope.co.inyoutube.com. The replacement of oxygen with sulfur at C2 generally results in thiobarbiturates that are more lipid-soluble, more potent, and have a more rapid onset and shorter duration of action compared to their oxybarbiturate counterparts slideshare.netgreggordon.org.

Role of Alkylation at the N1 Position in Pharmacological Activity

Alkylation at the N1 position of the barbiturate ring, as seen in methohexital with its methyl group, is another structural feature that impacts pharmacological activity firsthope.co.inyoutube.comebi.ac.uk. Methohexital has a methyl group at the N1 position and a (1-methyl-2-pentynyl) group and an allyl group substituted at C5 ebi.ac.uk. The length and branching of the alkyl side chain at N1 are crucial for hypnotic potency, with longer chains generally correlating with increased lipid solubility and potency firsthope.co.inyoutube.com. Methylation at the N1 position is associated with an increased incidence of excitatory side effects greggordon.org.

Stereoisomerism and Enantiomeric Properties

Methohexital is a chiral compound, containing two asymmetric carbon atoms: one at the C5 position within the barbiturate ring and another at the initial carbon of the 1-methyl-2-pentynyl side chain oup.comresearchgate.netmdpi.com. This results in the existence of four stereoisomers researchgate.netmdpi.com. These four isomers constitute two diastereomeric pairs of enantiomers researchgate.netmdpi.com. The stereoisomerism of methohexital is known to influence its anesthetic activity and potential side effects researchgate.netnih.govresearchgate.net. Differences in activity among stereoisomers (enantiomers or enantiomorphs) are consistent with their site of action being at a chiral center of a receptor or enzyme, such as the GABAA receptor complex greggordon.org.

Characterization of the Alpha-Racemate

Methohexital is typically marketed as a racemic mixture of two alpha isomers, known as the alpha-racemate mhmedical.comgreggordon.orgresearchgate.netnih.gov. This commercial product has been established to consist of the (RbSh) and (SbRh) isomers researchgate.netnih.govresearchgate.netiucr.org. Crystal structure analysis of the alpha-racemate has confirmed the presence of the (RbSh)/(SbRh) racemate nih.govresearchgate.netiucr.orgiucr.org. The molecule in the alpha-racemate displays an approximately planar pyrimidinetrione unit nih.govresearchgate.netiucr.orgiucr.org. The conformation of the two substituents at the C5 position in the ring is characterized by specific torsion and pseudo-torsion angles nih.govresearchgate.netiucr.orgiucr.org.

Analysis of Diastereomeric and Enantiomeric Forms

Methohexital exists as four stereoisomers, which form two diastereomeric pairs of enantiomers researchgate.netmdpi.com. Enantiomers are stereoisomers that are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images . The beta isomers of methohexital are associated with excessive motor responses mhmedical.comgreggordon.org. Consequently, methohexital is marketed as the racemic mixture of the two alpha isomers to avoid these excitatory effects mhmedical.comgreggordon.org. Research has explored the synthesis of different methohexital isomer mixtures to investigate structure-activity relationships and potentially fine-tune its pharmaceutical properties researchgate.netresearchgate.net. Studies evaluating the anesthetic doses of different methohexital stereoisomer compositions in rats have found some mixtures to be more active than the commercially used alpha-racemate and to show fewer side effects researchgate.netnih.gov. The selective access to different stereoisomers allows for a deeper understanding of how stereochemistry impacts anesthetic activity researchgate.netresearchgate.net.

Here is a table summarizing some key structural features and their general influence on barbiturate activity, based on the provided text:

| Structural Feature | Position | General Effect on Activity | Specific Relevance to Methohexital |

| Barbiturate Core Structure | - | Crucial for CNS depressant activity; alterations affect potency and duration. firsthope.co.inyoutube.com | Forms the fundamental base of methohexital's structure. firsthope.co.inyoutube.comnysora.com |

| Substitutions | C5 | Produce hypnotic and sedative effects; influence lipid solubility, onset, duration, and anticonvulsant activity. nysora.commhmedical.comsma.org.sg | Methohexital has ethyl and (1-methyl-2-pentynyl) groups at C5, contributing to its anesthetic properties. sma.org.sgebi.ac.uk |

| Oxygen vs. Sulfur | C2 | Oxygen (oxybarbiturates) vs. Sulfur (thiobarbiturates) affects lipid solubility, potency, onset, and duration. nysora.comslideshare.netmhmedical.comsma.org.sggreggordon.org | Methohexital is an oxybarbiturate with an oxygen at C2, essential for its activity. firsthope.co.inyoutube.commhmedical.com |

| Alkylation | N1 | Influences hypnotic potency, lipid solubility, and can increase excitatory side effects. firsthope.co.inyoutube.comgreggordon.org | Methohexital has a methyl group at N1, impacting its potency and potentially contributing to excitatory effects. firsthope.co.inyoutube.comebi.ac.ukgreggordon.org |

Implications for Receptor Interaction and Differential Efficacy

Methohexital sodium, an ultra-short-acting barbiturate, exerts its primary effects through interaction with the gamma-aminobutyric acid (GABA)-A receptor complex in the central nervous system. patsnap.comdrugbank.com The barbiturate core structure is fundamental for its central nervous system depressant activity, with modifications to this ring significantly influencing potency and duration of action. firsthope.co.in Methohexital enhances the inhibitory effects of GABA by binding to a distinct site on the GABA-A receptor, which is associated with a chloride ionophore. drugbank.comblogspot.com This binding increases the duration for which the chloride ion channel remains open, leading to an influx of chloride ions into the neuron. patsnap.comdrugbank.comblogspot.com This influx results in hyperpolarization of the postsynaptic membrane, making the neuron less excitable and thus prolonging the inhibitory effect of GABA. patsnap.comblogspot.com At higher concentrations, barbiturates like methohexital can directly activate chloride channel opening even in the absence of GABA, contributing to the anesthetic state. greggordon.org

The structure-activity relationship (SAR) of methohexital is influenced by specific substitutions on the barbiturate ring. The presence of an ethyl group at the C5 position modulates its anesthetic properties, affecting lipid solubility, onset, and duration of action. firsthope.co.in The oxygen atom at the C2 position is also crucial for barbiturate activity and influences binding to the receptor site. firsthope.co.in Alkylation at the N1 position with a methylhexyl side chain is particularly important for hypnotic potency, with longer chains generally correlating with increased lipid solubility and potency. firsthope.co.in The sodium salt form of methohexital enhances its water solubility, which is advantageous for intravenous administration. firsthope.co.in

Methohexital is notable from a stereochemistry perspective due to the presence of two stereogenic centers: one at position 5 on the barbiturate ring and another on the first carbon of the 1-methyl-2-pentynyl side chain. mdpi.comoup.com This structural feature leads to the existence of four stereoisomers, forming two pairs of diastereomers, each consisting of a pair of enantiomers. mdpi.comoup.com The commercially available preparation of methohexital is a racemic mixture of the alpha isomers, specifically the (RbSh) and (SbRh) isomers. greggordon.orgresearchgate.net Research indicates that different stereoisomers can exhibit differential activities. For instance, the beta isomers have been associated with extensive motor activity. greggordon.org Studies comparing the anesthetic activity of methohexital isomer mixtures have shown that some compositions are more active and exhibit fewer side effects than the commercially used racemic mixture. researchgate.net This stereospecificity in activity suggests that the site of action on the receptor likely involves a chiral center. greggordon.orgoup.com The ability of the GABA-A receptor binding site to distinguish between enantiomers implies a specific protein-binding site with defined dimensions and shape. oup.com

Compared to other barbiturates like thiopental, methohexital is considered to have approximately 2.5 to 2.7 times the hypnotic effect. greggordon.orgmdpi.comebi.ac.uk This difference in potency, along with its rapid metabolism primarily through side-chain oxidation and demethylation in the liver, contributes to its ultra-short duration of action and rapid recovery profile, distinguishing it from longer-acting barbiturates. patsnap.comdrugbank.comdrugs.com The rapid uptake by the brain following intravenous administration, occurring within 30 seconds, is attributed to its high lipid solubility. patsnap.comdrugs.com

Pharmacokinetics and Biotransformation of Methohexital Sodium

Absorption and Distribution Dynamics in Biological Systems

Following intravenous administration, methohexital (B102721) sodium exhibits a rapid onset of action, typically within 30 seconds. fda.govfda.govdrugs.com As a highly lipid-soluble compound, it is rapidly distributed to all tissues and fluids. drugs.compatsnap.comsaica.com.au The pharmacokinetics of methohexital can be described by a two-compartment model, which accounts for its initial distribution into highly perfused tissues and subsequent redistribution to other tissue compartments. saica.com.aunih.gov Approximately 73% to 80% of the drug is bound to plasma proteins. saica.com.audrugbank.commims.com

| Pharmacokinetic Parameter | Value | Source |

|---|---|---|

| Protein Binding | ~73% - 80% | saica.com.audrugbank.commims.com |

| Volume of Distribution (VdSS) | ~2.2 L/kg | saica.com.au |

| Clearance (ClSS) | ~10.9 ml/kg/min | saica.com.au |

| Elimination Half-Life (t½β) | ~3.9 hours | saica.com.au |

| Absolute Bioavailability (Rectal) | ~17% | fda.govdrugs.comdrugbank.com |

A critical factor in the rapid onset of methohexital's anesthetic effect is its ability to efficiently cross the blood-brain barrier. patsnap.com Due to its high lipid solubility and the significant portion that remains unionized at physiological pH, the drug achieves rapid uptake into the brain, with loss of consciousness occurring within one arm-brain circulation time (approximately 30 seconds). fda.govdrugs.comsaica.com.au

Research using an in-vitro model of the blood-brain barrier, consisting of brain microvascular endothelial cells, investigated the direct effects of methohexital on barrier permeability. nih.gov This study found that methohexital, at clinically relevant concentrations, did not significantly alter the permeability of the endothelial cell monolayer to ions, sucrose, or albumin. nih.gov This suggests that the compound's passage into the central nervous system is a function of its physicochemical properties facilitating diffusion, rather than a disruption of the barrier's integrity. nih.gov

The initial duration of anesthesia from a single bolus of methohexital is determined by its redistribution from the brain to other tissues. drugs.comsaica.com.auaneskey.com After its initial uptake by the vessel-rich group of tissues, including the brain, plasma concentrations fall rapidly as the drug is distributed to other compartments like skeletal muscle and, eventually, adipose tissue. drugs.comcambridge.org The disappearance of methohexital from the bloodstream is attributable to both redistribution and hepatic metabolism; however, redistribution plays the more significant role in the rapid recovery of consciousness. nih.gov The initial, rapid distribution phase has a half-life of only a few minutes. aneskey.com

Patterns of Tissue Redistribution

Hepatic Biotransformation Mechanisms

The primary site of methohexital metabolism is the liver. drugs.comnih.govpatsnap.commims.com The drug is cleared more rapidly by the liver than thiopental (B1682321), which contributes to a quicker full recovery of psychomotor function. aneskey.com This rapid hepatic clearance results in a relatively short terminal elimination half-life. nih.gov

One of the identified metabolic pathways for methohexital in the liver is demethylation. fda.govfda.govdrugs.comdrugbank.comdrugfuture.com This process involves the removal of a methyl group from the nitrogen atom in the barbiturate (B1230296) ring structure. fda.govfda.govdrugs.com

Oxidative metabolic processes are the most critical routes for the biotransformation of methohexital. fda.govfda.govdrugs.comdrugbank.com The most important of these is the oxidation of the side-chain at the C5 position of the barbiturate ring. fda.govnih.govdrugbank.com This oxidative process is principally responsible for the termination of the drug's biological activity, leading to the formation of inactive metabolites, such as hydroxymethohexital, which are then excreted. fda.govnih.govdrugbank.compdr.net

Significance of Side-Chain Oxidation in Biological Activity Termination

The biotransformation of methohexital sodium, a rapid and ultrashort-acting barbiturate, primarily occurs in the liver. fda.govdrugbank.compatsnap.comwikipedia.org The termination of its biological activity is critically dependent on metabolic processes, with side-chain oxidation being the most significant pathway. fda.govdrugbank.comdrugs.comnih.govfda.gov

Methohexital undergoes both demethylation and oxidation as part of its metabolism. fda.govdrugbank.comwikipedia.orgnih.govmdpi.com However, it is the oxidation of the side-chain at the C5 position of the barbituric acid ring that is principally responsible for inactivating the compound. nih.gov This metabolic alteration leads to the formation of metabolites with no significant pharmacological activity. uspharmacist.comcambridge.org The rapid hepatic metabolism, particularly through this oxidation pathway, contributes to the drug's short duration of action, allowing for a quicker recovery compared to other barbiturates like thiopental. fda.govnih.gov The efficiency of this process prevents significant accumulation of the active drug, which is a key characteristic of its pharmacokinetic profile. fda.gov

Elimination and Systemic Clearance Characteristics

The elimination of this compound is characterized by rapid metabolic clearance and subsequent renal excretion. fda.govdrugs.comuspharmacist.com Following its biotransformation in the liver, the resulting inactive metabolites are excreted by the kidneys primarily through glomerular filtration. fda.govdrugbank.comdrugs.comfda.gov

Methohexital exhibits a high metabolic clearance rate, which is a major factor in its short elimination half-life. cambridge.orgnih.gov This rapid clearance is largely dependent on hepatic blood flow rather than intrinsic clearance capabilities. cambridge.org The terminal elimination half-life is relatively short, contributing to its classification as an ultrashort-acting anesthetic. nih.gov Unlike some other barbiturates, methohexital does not appear to concentrate significantly in fatty tissues, which also facilitates a more rapid recovery. fda.gov

Below is a table summarizing the systemic clearance and elimination characteristics of methohexital.

| Pharmacokinetic Parameter | Value |

| Metabolic Clearance Rate | 657-999 mL/min nih.gov |

| ~700 mL/min cambridge.org | |

| 10.9 mL/kg/min uspharmacist.com | |

| Elimination Half-Life | 70-125 minutes nih.gov |

| 3.9 hours uspharmacist.com | |

| 3-6 hours medscape.com | |

| Primary Route of Elimination | Hepatic metabolism (Phase 1) uspharmacist.com |

| Primary Route of Excretion | Renal (Glomerular Filtration) fda.govdrugs.comfda.gov |

Note: Variations in reported values can be attributed to different study methodologies and patient populations.

Identification and Pharmacological Activity of Metabolites

The metabolism of this compound occurs predominantly in the liver, where it is broken down by hepatic enzymes into metabolites that are then excreted by the kidneys. patsnap.commdpi.com The primary metabolic pathways are demethylation and oxidation. wikipedia.orgnih.gov

Research has identified the main metabolite of methohexital as 4'-hydroxymethohexital. cambridge.org This metabolite is formed through the oxidation of the side chain of the parent molecule. nih.gov Crucially, studies have shown that this and other resulting metabolites are pharmacologically inactive. uspharmacist.comcambridge.org The conversion of methohexital into these inactive compounds is the fundamental reason for the termination of its anesthetic effects. patsnap.com

The table below details the identified primary metabolite and its activity.

| Metabolite | Parent Compound | Metabolic Pathway | Pharmacological Activity |

| 4'-hydroxymethohexital cambridge.org | This compound | Side-chain oxidation nih.gov | Inactive uspharmacist.comcambridge.org |

Advanced Research Methodologies and Future Directions in Methohexital Sodium Research

In Vitro Experimental Models

In vitro studies provide a controlled environment to investigate the direct effects of methohexital (B102721) sodium on isolated cells, tissues, and molecular targets. These models are crucial for understanding the fundamental mechanisms of drug action at a high level of detail.

Electrophysiological Techniques (e.g., Patch-Clamp Recordings) for Receptor Characterization

Electrophysiological techniques, particularly patch-clamp recordings, are indispensable for characterizing the effects of methohexital sodium on ion channels and receptors. The whole-cell patch-clamp method, for instance, allows for the study of pharmacological properties of ion currents in dissociated neurons. Studies using this technique have investigated the effects of barbiturates, including methohexital, on low-voltage-activated (LVA) Ca2+ current in adult rat sensory neurons. Methohexital was shown to block T-type Ca2+ current in these neurons with an EC50 of 502 ± 55 μM and a Hill coefficient of 1.3 ± 0.1. physiology.org This indicates a concentration-dependent blockade of this specific calcium channel subtype.

Patch-clamp techniques are widely used to assess the modulation of GABAA receptor function by anesthetics. These methods allow researchers to measure changes in chloride currents mediated by GABAA receptors in the presence of this compound, thereby quantifying its potentiating effects. researchgate.net Studies have also utilized whole-cell patch-clamp to assess the activity of other ion channels, such as hERG potassium channels, to evaluate potential off-target effects of compounds. acs.org

Receptor Binding Assays for Ligand-Receptor Affinity Studies

Receptor binding assays are fundamental for quantifying the affinity of this compound for its target receptors, particularly GABAA receptors. These assays typically involve incubating cell membrane homogenates with radiolabeled ligands specific to the receptor in the presence or absence of the test compound (this compound). acs.org By measuring the displacement of the radiolabeled ligand, researchers can determine the binding affinity (e.g., Ki values) of this compound.

Such studies are vital for understanding how strongly this compound binds to different receptor subtypes and how it competes with endogenous ligands or other drugs for binding sites. For example, receptor binding studies have been used to investigate the enhancement of [3H]-flunitrazepam binding to GABAA receptors in brain membrane preparations by anesthetics like etomidate (B1671615), providing insights into their allosteric modulation of these receptors. researchgate.net While direct data on this compound binding affinity from the search results is limited, the methodology described is standard for characterizing the interaction of compounds like this compound with their receptor targets. researchgate.netacs.org

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of this compound, including its pharmacokinetic and pharmacodynamic properties, and its impact on complex physiological processes such as anesthesia and neurophysiological activity.

Pharmacological Characterization in Rodent Systems

Rodent models, such as rats and mice, are commonly used for the pharmacological characterization of this compound. These studies help to understand the drug's effects on behavior, anesthesia induction and duration, and its interaction with various neurotransmitter systems in a living organism. For instance, this compound has been used as an anesthetic agent in rats for surgical procedures, such as the creation of a chronic myocardial infarction model. nih.gov This demonstrates its practical application in animal research as a short-acting anesthetic.

Pharmacological characterization in rodents can also involve assessing the drug's impact on specific physiological parameters and comparing its effects to other anesthetic agents. Studies comparing methohexital and etomidate in the context of electroconvulsive therapy (ECT) in patients (though not a rodent model, it illustrates comparative pharmacology) highlight differences in their effects on seizure duration and side effect profiles. researchgate.net While this specific study is in humans, the principle of comparative pharmacological characterization is broadly applied in rodent models to understand the unique profile of this compound.

Neurophysiological Assessments (e.g., Electroencephalogram (EEG) Analysis)

Neurophysiological assessments, particularly Electroencephalogram (EEG) analysis, are crucial for monitoring the effects of this compound on brain activity in vivo. EEG recordings can reveal changes in brain oscillations, power spectral density, and the presence of patterns like burst suppression, which are indicative of anesthetic depth and neuronal network activity. nih.gov

Pharmaco-EEG studies in animals, including rodents, provide insights into the neuropharmacological characteristics of psychoactive drugs and their impact on arousal and sleep architecture. nih.gov Studies have investigated the effects of this compound on EEG power in animal models, showing dose-dependent changes in electrical brain activity. physiology.org For example, low doses of this compound (0.2–1.0 mg/kg) in monkeys produced a reduction of EEG power, with maximal attenuation observed at higher doses (2.0 mg/kg). physiology.org These studies help to correlate specific EEG patterns with the anesthetic or sedative effects of this compound.

Gene-Targeting Approaches for Investigating Receptor Subtype Contributions

Gene-targeting approaches, such as the creation of knock-in mice with specific point mutations in receptor subunits, are powerful tools for investigating the contribution of particular receptor subtypes to the effects of this compound. By introducing mutations that alter the drug sensitivity of a specific receptor subunit, researchers can determine the extent to which that subunit mediates the observed in vivo responses.

While the provided search results specifically mention gene-targeting studies using mice with a point mutation in the β3 subunit of the GABAA receptor to investigate the effects of etomidate and propofol, this methodology is directly applicable to studying this compound. researchgate.net Such approaches can reveal the specific GABAA receptor subunit compositions that are most sensitive to this compound, thereby providing a more detailed understanding of its molecular targets in vivo. Gene-targeting studies can demonstrate that a single amino acid residue within a receptor subunit can be a major determinant of behavioral responses to intravenous anesthetics. researchgate.net

Here is a table summarizing some of the research findings mentioned:

| Methodology | Model System | Key Finding Related to this compound | Source |

| Whole-cell Patch-Clamp | Adult rat sensory neurons | Blocks T-type Ca2+ current (EC50 = 502 μM) | physiology.org |

| Pharmaco-EEG | Monkeys | Reduces EEG power in a dose-dependent manner | physiology.org |

| Anesthesia for Surgical Model | Sprague-Dawley rats | Used as anesthetic for chronic MI model surgery | nih.gov |

| Comparative Anesthesia (EEG) | Human (illustrative) | Affects EEG seizure duration differently compared to etomidate in ECT | researchgate.net |

| Gene Targeting (Methodology) | Mice (β3 GABAAR mutation) | Applicable to investigate specific receptor subunit contributions in vivo | researchgate.net |

Computational and Systems Biology Approaches

Computational and systems biology methods are increasingly applied to study this compound, offering insights into its behavior at the molecular level and its interactions within complex biological systems.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies play a crucial role in understanding how this compound interacts with its primary target, the GABAA receptor. Methohexital binds to a distinct site associated with the Cl- ionopore on the GABAA receptor complex, enhancing the inhibitory effects of GABA. drugbank.commdpi.comnih.govpatsnap.com This binding increases the duration for which the chloride ion channel remains open, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces neuronal excitability and induces anesthesia. mdpi.comnih.govpatsnap.com

Computational models can simulate the binding of methohexital to different subunits of the GABAA receptor, helping to elucidate the specific interactions and conformational changes that lead to channel potentiation. Such studies can provide detailed information about the binding pose, affinity, and dynamics of methohexital at the receptor site. For instance, molecular modeling has been used in the optimization and analysis of the palladium-catalyzed allylation, a key step in methohexital synthesis. researchgate.netnih.gov

Proteomic Learning and Drug-Target Interaction Network Analysis

Proteomic learning and drug-target interaction network analysis are emerging areas of research that can provide a broader understanding of methohexital's effects beyond its primary target. While research specifically on this compound using these techniques is still developing, the general application of these methods in pharmacology is well-established. Proteomic analysis involves the large-scale study of proteins, which are the direct targets of many drugs. nibn.go.jpnih.gov By analyzing changes in protein expression or modification upon exposure to methohexital, researchers could potentially identify off-target effects or compensatory mechanisms activated by the drug.

Application of Machine Learning Algorithms in Anesthetic Design

Machine learning algorithms are increasingly being applied in anesthetic design and research, offering potential for predicting drug properties, optimizing molecular structures, and even controlling anesthetic delivery systems. nih.gov In the context of this compound, machine learning could be used to analyze structure-activity relationships, correlating specific molecular features of methohexital or its analogs with their potency, duration of action, or other pharmacological properties. cambridge.org

Supervised learning algorithms could be trained on datasets of various barbiturates and their anesthetic profiles to predict the properties of novel methohexital derivatives. nih.gov Unsupervised learning might be used to identify patterns or clusters within large datasets of patient responses to methohexital, potentially revealing subgroups with differential sensitivity or metabolic profiles. nih.gov While direct applications to methohexital design are in early stages, the broader field of applying AI in anesthesiology, particularly for optimizing drug delivery and monitoring anesthetic depth, is an active area of research. nih.gov

Advanced Synthesis and Isomer Separation Techniques

Methohexital contains two asymmetric carbon atoms, resulting in four possible stereoisomers, existing as two diastereomeric pairs of enantiomers. researchgate.netnih.gov The commercially available drug is typically the alpha-racemate, consisting of one pair of diastereomers. researchgate.netnih.gov Advanced synthetic and separation techniques are being developed to access specific isomers and study their individual pharmacological profiles, which can differ significantly. researchgate.netresearchgate.net

Enantioselective Catalysis in Compound Synthesis

Enantioselective catalysis is a powerful tool for synthesizing specific enantiomers of chiral compounds without the need for traditional, often inefficient, optical resolutions. researchgate.netnih.gov Research has explored the use of enantioselective catalysts, such as palladium catalysts with specific ligands, in the key allylation step of methohexital synthesis. researchgate.netnih.gov

This approach allows for the preparation of methohexital isomer mixtures with different enrichment levels, providing a means to investigate the structure-activity relationships of individual stereoisomers. researchgate.netresearchgate.net Studies have shown that different methohexital isomer compositions obtained through enantioselective catalysis can exhibit varying anesthetic doses and potentially fewer side effects compared to the commercially used alpha-racemate. researchgate.netnih.govresearchgate.net

Optimization of Stereoselective Synthetic Pathways

Optimizing stereoselective synthetic pathways for methohexital involves developing methods that favor the formation of specific stereoisomers. This goes beyond simply separating existing mixtures and focuses on controlling the stereochemical outcome during the synthesis itself. Research is exploring various catalytic systems and reaction conditions to achieve high diastereoselectivity and enantioselectivity in the formation of the methohexital core structure. researchgate.netresearchgate.net

Unexplored Biochemical Pathways and Cellular Processes

While the primary mechanism of this compound is centered on the GABA-A receptor, ongoing research delves into other biochemical pathways and cellular processes that may be influenced by this barbiturate (B1230296). drugbank.comresearchgate.net Understanding these broader interactions is crucial for a comprehensive picture of this compound's pharmacological profile and potential therapeutic implications beyond its traditional anesthetic use.

Investigation of Non-GABAergic Mechanisms of Action

Studies have indicated that barbiturates can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgcambridge.org Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, and the inhibition of its receptors by barbiturates can contribute to the observed CNS depressant effects. wikipedia.org The inhibitory effects on glutamate receptors may be dependent on the specific receptor subunits expressed. cambridge.org

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are another class of ligand-gated ion channels that can be affected by barbiturates at clinically relevant concentrations. wikipedia.orgcambridge.org Blocking these receptors may play a role in mediating some of the effects of barbiturates. wikipedia.org

Research using voltage-clamp experiments has shown that methohexital can reduce both transient (IA) and delayed rectifier (IK) potassium currents in certain neurons. nih.gov This modulation of potassium conductances may be significant for the sedative and anesthetic actions of the drug. nih.gov

Furthermore, barbiturates have been shown to affect calcium mobilization. Studies on rat platelets demonstrated that various barbiturates inhibited thrombin-induced intracellular calcium rise, affecting both the uptake of extracellular calcium and the release of calcium from intracellular organelles. researchgate.net

Exploring Broader Biochemical Pathway Modulation (e.g., potential mitochondrial influence)

Mitochondria, the powerhouses of the cell, are increasingly recognized as potential targets for anesthetic agents, including barbiturates. ingentaconnect.com Research suggests that barbiturates can influence mitochondrial function, which may have implications for both their anesthetic effects and potential neuroprotective or neurotoxic properties. ingentaconnect.comnih.govresearchgate.netnih.gov

Studies have shown that barbiturates can induce mitochondrial depolarization and potentiate excitotoxic neuronal death induced by NMDA receptor stimulation at certain concentrations. nih.govresearchgate.netnih.gov This effect appears to be related to the inhibition of mitochondrial electron transport, specifically at Complex I, which can lead to ATP synthase reversal and amplification of NMDA-induced mitochondrial depolarization and intracellular calcium dysregulation. ingentaconnect.comnih.govresearchgate.netnih.gov

However, other research suggests potential neuroprotective effects related to mitochondrial influence. Barbiturate anesthesia has been shown to decrease ischemia-induced injury in rat brains, potentially via the blockade of the mitochondrial permeability transition pore (mPTP). lsmu.lt Studies with pentobarbital, another barbiturate, indicated that it could directly increase the resistance of isolated normal cortex mitochondria to calcium-induced activation of mPTP while inhibiting respiration with NAD-substrates and mitochondrial Complex I activity. lsmu.ltnih.gov

Research specifically on methohexital's effects on brain energy metabolism using an isolated perfused rat brain model showed that methohexital could inhibit the accelerated glycolysis rate observed during ischemia and anoxia. nih.gov It also appeared to normalize energy metabolism more rapidly during recovery periods. nih.gov Methohexital seemed to inhibit hexokinase activity, potentially by solubilizing the mitochondrial bound form. nih.gov

These findings highlight the complex and sometimes seemingly contradictory effects of barbiturates on mitochondrial function, suggesting that the specific barbiturate, concentration, and cellular context are crucial determinants of the outcome.

Analysis of Downstream Signal Transduction Cascades

The binding of this compound to its targets, particularly the GABA-A receptor, initiates a cascade of intracellular signaling events. Analyzing these downstream signal transduction pathways is essential for a complete understanding of how the initial receptor interaction translates into the observed cellular and physiological effects. drugbank.com

The potentiation of GABA-A receptors by this compound leads to increased chloride influx and neuronal hyperpolarization, which in turn affects neuronal excitability and the propagation of action potentials. patsnap.compatsnap.comdrugbank.com This altered electrical activity can influence various downstream signaling molecules and pathways involved in neuronal function, plasticity, and survival.

Research on the interaction of anesthetic barbiturates with the phosphoinositide-dependent pathway of signal transduction has shown that barbiturates can perturb agonist-induced calcium mobilization. researchgate.netnih.gov This effect may be partially linked to their inhibitory action on protein kinase C and phosphatidylinositol 4-phosphate kinase. researchgate.net

While direct studies specifically detailing the downstream signal transduction cascades initiated solely by this compound are limited in the provided search results, the general mechanisms triggered by GABA-A receptor activation and modulation by barbiturates involve changes in intracellular ion concentrations (particularly chloride and calcium) and subsequent effects on various protein kinases, phosphatases, and gene expression, ultimately influencing neuronal network activity and behavior. Further research is needed to fully delineate the specific cascades influenced by this compound.

Emerging Paradigms in Anesthetic Pharmacology Research

The field of anesthetic pharmacology is continuously evolving, with emerging paradigms focusing on developing more targeted and safer agents. These advancements are relevant to future research directions for compounds like this compound.

Rational Drug Design and Discovery of Novel Compounds Based on SAR Principles

Rational drug design, guided by structure-activity relationship (SAR) principles, plays a crucial role in the discovery and development of new pharmacological agents. researchgate.netacs.org Understanding the relationship between the chemical structure of a compound and its biological activity allows researchers to design novel molecules with improved properties, such as increased potency, selectivity, or altered pharmacokinetic profiles. researchgate.net

SAR studies on barbiturates have historically been important in developing compounds with varying durations of action and therapeutic uses. nih.govacs.org For example, modifications at the C5 position of the barbituric acid ring influence hypnotic and sedative effects, while phenyl substitutions can confer anticonvulsant activity. nih.gov The addition of a sulfur atom at the C2 position results in thiobarbiturates with more rapid onset. nih.gov Methylation of a nitrogen atom, as seen in methohexital, also contributes to its properties. nih.gov

Applying modern rational drug design techniques, including computational methods like QSAR modeling and in silico screening, can aid in identifying promising new barbiturate analogs or compounds that interact with the same targets as this compound but with potentially improved characteristics. researchgate.net These approaches can help predict the anesthetic activity of compounds based on their structural parameters and explore interactions with target receptors at a molecular level. researchgate.netresearchgate.net

While the use of this compound in clinical practice has decreased compared to newer agents, ongoing research into its mechanisms and the application of emerging paradigms in anesthetic pharmacology, such as the development of subtype-selective modulators and rational drug design based on SAR principles, can still provide valuable insights for the development of future anesthetic agents.

Q & A

Q. What are the pharmacokinetic and pharmacodynamic properties of methohexital sodium, and how do they influence experimental design?

this compound exhibits rapid onset (30 seconds intravenously) due to rapid brain uptake and redistribution. Its short duration of action (~5–7 minutes) is determined by hepatic metabolism (demethylation and oxidation) and renal excretion . Key considerations for experimental design:

- Dose standardization : Use 1% solutions for IV administration to minimize adverse effects (e.g., muscle twitching, respiratory irregularities) .

- Bioavailability : Rectal administration has 17% absolute bioavailability, requiring dose adjustments in pediatric studies .

- Monitoring : Continuous EEG monitoring (median frequency 2–3 Hz) correlates with anesthetic depth and recovery time .

Q. How should this compound solutions be prepared and stored to ensure stability in research settings?

- Reconstitution : Use preservative-free diluents (e.g., sterile water, 5% dextrose). Avoid bacteriostatic agents to prevent precipitation .

- Stability :

| Diluent | Stability Duration |

|---|---|

| Sterile water | 6 weeks at room temperature |

| 5% dextrose/0.9% NaCl | 24 hours |

- Incompatibilities : Avoid mixing with atropine, morphine, or neuromuscular blockers due to precipitation risks .

Q. What are the validated analytical methods for quantifying this compound in experimental samples?

- Gas chromatography (GC) : Use a 3% phase G10 column with flame ionization detection. System suitability requires resolution ≥4.0 between methohexital and aprobarbital .

- UV-Vis spectroscopy : Measure absorbance at 247 nm with a linear range of 1–100 µg/mL .

- Quality control : Ensure purity ≥90% with ≤2.0% total degradation products .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve closed-loop feedback control of methohexital anesthesia?

- EEG-guided dosing : Median EEG frequency (2–3 Hz) serves as a dynamic pharmacodynamic variable. Adjust infusion rates to maintain this range, reducing inter-individual variability .

- Model parameters : Use population mean data for initial dosing, then adapt to individual responses via real-time feedback .

- Recovery metrics : Time to eye-opening (median 20.6 minutes) correlates with EEG frequency ≥5.2 Hz post-infusion .

Q. What methodological challenges arise in comparative studies of this compound versus thiobarbiturates, and how can they be resolved?

- Blind study design : Discrepancies in wake-up times (e.g., 30 seconds vs. 46 minutes) highlight confounding variables like metabolic rate and premedication effects. Mitigate by stratifying cohorts by age, BMI, and pre-existing conditions .

- Dose normalization : Express doses per m² body surface area (e.g., 14–19.5 mg/m²/min for thiopental) to improve comparability .

Q. How can assay validation address discrepancies in this compound degradation product quantification?

- Degradation pathways : Monitor side-chain oxidation products via HPLC with mass spectrometry. Limit unspecified impurities to ≤0.2% .

- Forced degradation studies : Expose samples to heat (105°C), light, and pH extremes to validate stability-indicating methods .

Methodological Recommendations

- Experimental protocols :

- Ethical considerations :

- Data interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.